(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves several steps, including the formation of the benzothiazole ring, the introduction of the phenoxyphenyl group, and the final assembly of the pyrazolone core. Common reagents used in these reactions include benzothiazole derivatives, phenoxyphenyl amines, and various sulfur-containing compounds. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety.
Scientific Research Applications
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to reduced tumor growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate
- Volatile organic compounds in alternative and torrefied wood pellets
Uniqueness
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C33H27ClN4O2S2 |
---|---|
Molecular Weight |
611.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-phenoxyphenyl)-C-ethylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C33H27ClN4O2S2/c1-3-25(35-27-19-22(34)15-18-29(27)40-23-9-5-4-6-10-23)31-28(20-41-24-16-13-21(2)14-17-24)37-38(32(31)39)33-36-26-11-7-8-12-30(26)42-33/h4-19,37H,3,20H2,1-2H3 |
InChI Key |
ABPVOXBPYLYUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)C |
Origin of Product |
United States |
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